molecular formula C6H5Cl3N2 B8795971 3,4,5-Trichlorobenzene-1,2-diamine CAS No. 30064-28-9

3,4,5-Trichlorobenzene-1,2-diamine

Cat. No. B8795971
CAS RN: 30064-28-9
M. Wt: 211.5 g/mol
InChI Key: ZFDILXLUXPRASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trichlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H5Cl3N2 and its molecular weight is 211.5 g/mol. The purity is usually 95%.
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properties

CAS RN

30064-28-9

Product Name

3,4,5-Trichlorobenzene-1,2-diamine

Molecular Formula

C6H5Cl3N2

Molecular Weight

211.5 g/mol

IUPAC Name

3,4,5-trichlorobenzene-1,2-diamine

InChI

InChI=1S/C6H5Cl3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2

InChI Key

ZFDILXLUXPRASO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Nitro-2,3,4-trichloroaniline (17.6 g, 72.8 mmol), iron powder (140 g, 250 mmol), and ethanol (400 mL) were combined and the resulting suspension was cooled to 0° C. Concentrated hydrochloric acid (37%, 93 mL, 1.14 mol) was added dropwise over a period of 15 min by means of an addition funnel. When the addition was complete, the resulting suspension was heated to reflux for 3.5 h, after which time it was allowed to cool to room temperature and was subsequently diluted with water (2 L). The pH of the mixture was adjusted to approximately 8 by the slow addition of sodium carbonate. The product was extracted with ethyl acetate (2 L), dried over magnesium sulfate and the solvents were removed under reduced pressure by rotary evaporation. The product was further purified by silica gel chromatography using 65:35 hexane/ethyl acetate to afford 10.9 g (72%) of a tan solid; m.p. 113-115° C. Anal. Calcd for C6H5Cl3N2: C, 34.08; H, 2.38; N, 13.25. Found: C, 34.14; H, 2.41; N, 13.18.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
140 g
Type
catalyst
Reaction Step Six
Yield
72%

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